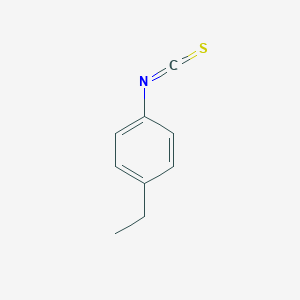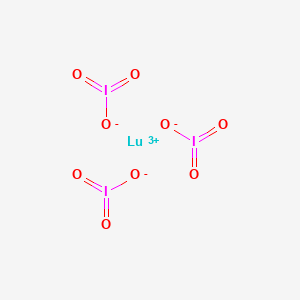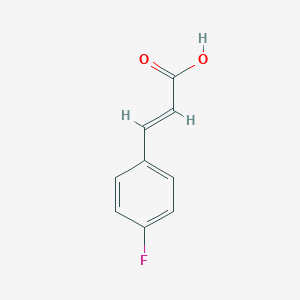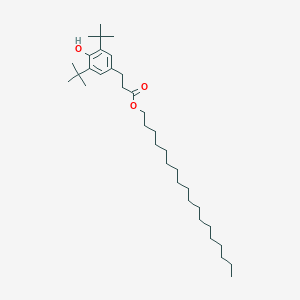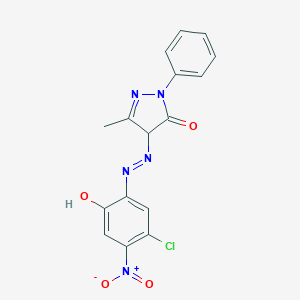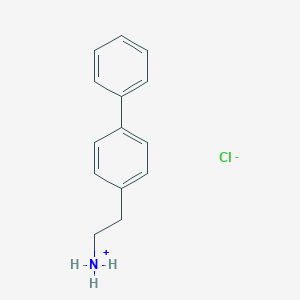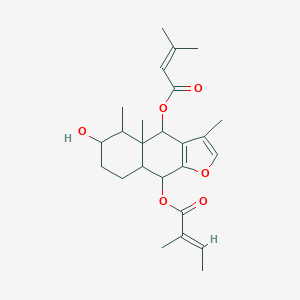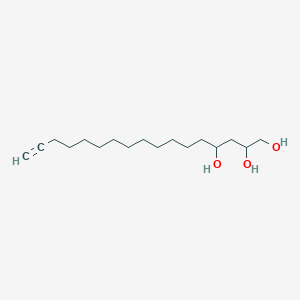
1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
1-hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 3,4-Dihydro-1-hydroxycarbostyril, is an organic compound with the molecular formula C9H9NO2. It is a derivative of carbostyril and is characterized by the presence of a hydroxyl group at the 1-position and a partially hydrogenated quinoline ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-hydroxycarbostyril typically involves the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid such as aluminum chloride in dimethylacetamide (DMA) at elevated temperatures (120°C to 160°C) . Another method involves the use of ethyl acetate as a solvent, where a mixture of m-aminophenol and sodium hydrogen carbonate is stirred at room temperature, followed by the addition of 3-chloropropionyl chloride .
Industrial Production Methods
Industrial production of 3,4-Dihydro-1-hydroxycarbostyril often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of phase transfer catalysts (PTC) and controlled temperature conditions are common practices to ensure high efficiency and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-hydroxycarbostyril undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Fully hydrogenated carbostyril derivatives.
Substitution: Halogenated or nitrated carbostyril derivatives.
Scientific Research Applications
3,4-Dihydro-1-hydroxycarbostyril has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1-hydroxycarbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3,4-dihydrocarbostyril
- 1-Hydroxy-3,4-dihydroquinolin-2-one
- 1-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
3,4-Dihydro-1-hydroxycarbostyril is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 1-position, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-hydroxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMZUPRSHHGCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227884 | |
| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-19-7 | |
| Record name | 3,4-Dihydro-1-hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-1-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M6B9LF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural formula and molecular weight of 3,4-Dihydro-1-hydroxycarbostyril?
A1: 3,4-Dihydro-1-hydroxycarbostyril (C9H9NO2) has a molecular weight of 163.17 g/mol. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a six-membered lactam ring, with a hydroxyl group at position 1.
Q2: How is 3,4-Dihydro-1-hydroxycarbostyril typically synthesized?
A2: Several synthetic routes have been explored. One common approach is the reductive cyclization of α-chloro-β-(o-nitrophenyl)propionic acids under acidic conditions and in the presence of a platinum catalyst []. Another method involves the sodium tungstate-catalyzed oxidation of 1,2,3,4-tetrahydroquinolines using hydrogen peroxide [].
Q3: What are the primary biological activities associated with 3,4-Dihydro-1-hydroxycarbostyril and its derivatives?
A3: Research indicates that 3,4-Dihydro-1-hydroxycarbostyril derivatives exhibit antibacterial activity [, ]. Studies have demonstrated their ability to inhibit the growth of various bacteria, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum []. Notably, the 7-chloro analog displayed greater potency compared to the unsubstituted parent compound []. Furthermore, certain derivatives have shown antifungal activity against Cryptococcus neoformans, both in vitro and in vivo [].
Q4: How does the position of chlorine substitution affect the antibacterial activity of 3-amino-3,4-dihydro-1-hydroxycarbostyril analogs?
A4: Studies reveal a distinct structure-activity relationship regarding chlorine substitution in 3-amino-3,4-dihydro-1-hydroxycarbostyril []. The 7-chloro analog exhibited the strongest inhibitory effect against E. coli, L. dextranicum, and L. plantarum, followed by the 6-chloro, 8-chloro, and 5-chloro analogs []. This suggests that the position of the chlorine atom significantly influences the compound's interaction with its bacterial target.
Q5: Have any studies investigated the rearrangement of 3,4-Dihydro-1-hydroxycarbostyril derivatives under acidic conditions?
A5: Yes, researchers have examined the rearrangement reactions of chloro-substituted 3-amino-3,4-dihydro-1-hydroxycarbostyrils in concentrated hydrochloric and hydrobromic acids []. These reactions generally result in the formation of dihalosubstituted 3-amino-3,4-dihydrocarbostyrils. Interestingly, the position of the initial chlorine substituent influences the site of nucleophilic attack by halide ions during the rearrangement process [].
Q6: Is there any information available on the stability of 3,4-Dihydro-1-hydroxycarbostyril under different conditions?
A6: While specific stability data is limited within the provided research, it's known that 3-chloro-3,4-dihydro-1-hydroxycarbostyril and α-chloro-β-(o-nitrophenyl)propionic acid readily undergo dehydrochlorination in mildly alkaline solutions, yielding 1-hydroxycarbostyril and o-nitrocinnamic acid, respectively []. This suggests potential sensitivity to alkaline conditions.
Q7: Are there any analytical methods commonly employed to characterize and quantify 3,4-Dihydro-1-hydroxycarbostyril and its derivatives?
A7: Researchers frequently utilize spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, for structural characterization [, ]. These methods provide valuable information about functional groups and proton environments within the molecule.
Q8: Has there been any research on potential alternatives or substitutes for 3,4-Dihydro-1-hydroxycarbostyril derivatives, particularly in the context of their antimicrobial properties?
A8: While the provided research doesn't directly compare alternatives, it highlights the superior antimicrobial activity of cyclic hydroxamic acids, including 3-amino-3,4-dihydro-1-hydroxycarbostyril and its 6-chloro and 7-chloro analogs, compared to their corresponding lactams []. This suggests that the hydroxamic acid moiety plays a crucial role in their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


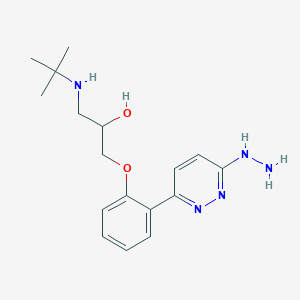
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)

